6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “6-Acetyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of this compound .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . Protodeboronation of alkyl boronic esters is also a key step in the synthesis of related compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Derivatives Synthesis : New derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine have been synthesized with a focus on their antimicrobial activities. These compounds were prepared from acetyl-amino-aryl-methylthieno[2,3-b]pyridine-carboxamides and evaluated for their effectiveness against various microbial strains (Bakhite et al., 2004); (Abdel-rahman et al., 2002).
Chemical Synthesis and Characterization
- Novel Pyridothienopyrimidines : Research on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and their derivatives has been conducted. These compounds were synthesized from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, exploring their potential applications in various fields (Bakhite et al., 2005).
Polyamide Synthesis
- New Polyamides : A series of novel polyamides containing pyridyl moiety were synthesized, showing potential applications in materials science. These polymers were characterized for their thermal properties and solubility in polar solvents, indicating their suitability for various industrial applications (Faghihi & Mozaffari, 2008).
Anti-inflammatory Activity
- Tetrahydrothienopyrimidine Derivatives : Modified methods for synthesizing tetrahydrothienopyrimidine derivatives have been developed, with preliminary prognosis of anti-inflammatory activity. These compounds show promise for further biological activity studies (Chiriapkin et al., 2021).
Antiproliferative and Apoptotic Activity
- Cell Cycle Disruption : A study on the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives revealed their potential in disrupting cell cycles and inducing apoptosis, showcasing their relevance in cancer research (Sarhan et al., 2010).
Future Directions
Properties
IUPAC Name |
6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S2/c1-14-5-3-4-11-27(14)34(31,32)17-8-6-16(7-9-17)22(30)25-23-20(21(24)29)18-10-12-26(15(2)28)13-19(18)33-23/h6-9,14H,3-5,10-13H2,1-2H3,(H2,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRMJKLCTDFGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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